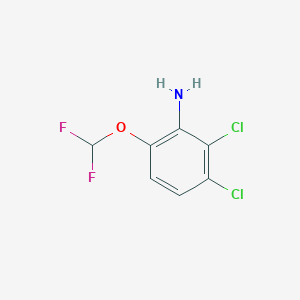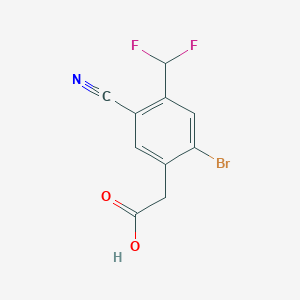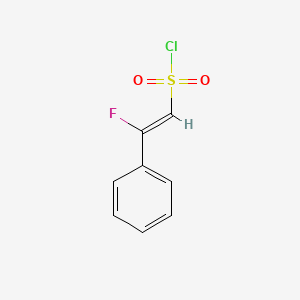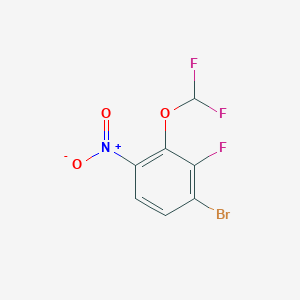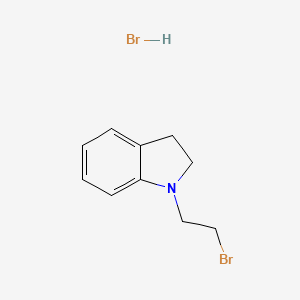
Hexadecyl-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl-D-xylopyranoside is a quintessential biomedical compound, reigning supreme as a non-ionic detergent paragon in the vibrant realm of biotechnology and pharmaceutical research . Its unrivaled prowess lies in its profound aptitude for solubilizing and stabilizing the elusive membrane proteins .
Synthesis Analysis
The synthesis of β-xylopyranosides, which includes this compound, has been studied extensively. General routes for the preparation of β-xylopyranosides according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways have been proposed .Molecular Structure Analysis
This compound has a molecular formula of C21H42O5 and a molecular weight of 374.56 .Physical and Chemical Properties Analysis
This compound is known for its high surface-active properties, allowing a decrease in the surface tension to values below 25 mN m−1 at the critical micelle concentration .Scientific Research Applications
Synthesis and Applications of β-Xylopyranosides
Hexadecyl-D-xylopyranoside, as part of the broader category of β-xylopyranosides, is synthesized through chemical and enzymatic pathways. These compounds have found various applications, including acting as activators in the biosynthesis of glycosaminoglycans, enzyme inhibition, and as surfactants. The β-xylopyranose motif, a key component of these molecules, is crucial for their diverse functionalities, highlighting their importance in scientific research beyond their role in mammalian cell structures (Brusa, Muzard, Rémond, & Plantier-Royon, 2015).
Enzymatic Synthesis for Aroma Compound Applications
Enzymatic synthesis utilizing hexyl and benzyl alcohol xylosides, derivatives of xylopyranosides, demonstrates the capability of enzymes to transfer xylose units from xylan to produce aroma compounds. This application is significant for the food and beverage industry, showcasing the versatility of xylopyranoside derivatives in generating flavor-enhancing molecules (Kadi, Belloy, Chalier, & Crouzet, 2002).
Surface Activity and Emulsification
The role of small molecule surfactants, including hexadecyl derivatives, in emulsification processes, particularly in oil-in-water emulsions, is pivotal. These compounds effectively stabilize emulsions by preventing coalescence, essential for various industrial applications such as cosmetics and pharmaceuticals (Lobo & Svereika, 2002).
Chemistry and Biochemistry of Xylopyranosides
The unique biochemical properties of xylopyranosides, including this compound, allow them to function as inhibitors of enzymes involved in proteoglycan biosynthesis. This aspect opens avenues for scientific exploration in understanding cellular processes and developing therapeutic agents (Thorsheim, Siegbahn, Johnsson, Stålbrand, Manner, Widmalm, & Ellervik, 2015).
Antiviral and Anticancer Applications
Research has highlighted the potential of xylopyranoside derivatives in medical applications, including antiviral and anticancer treatments. Sulfated xylomannans and other derivatives have shown strong activity against viruses, suggesting their use in antiviral therapy. Additionally, specific derivatives have been investigated for their synergistic effects with chemotherapy drugs, offering new strategies for cancer treatment (Ghosh, Pujol, Damonte, Sinha, & Ray, 2009; Niitsu, Kasukabe, Yokoyama, Okabe‐Kado, Yamamoto-Yamaguchi, Umeda, & Honma, 2000).
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Hexadecyl-D-xylopyranoside is thought to be involved in several biochemical pathways. It has been suggested that it may play a role in the biosynthesis of glycosaminoglycans and could potentially act as an enzyme inhibitor . .
Biochemical Analysis
Biochemical Properties
Hexadecyl-D-xylopyranoside plays a significant role in biochemical reactions, primarily due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. This compound is known to interact with enzymes such as β-xylosidases, which hydrolyze the glycosidic bond in xylopyranosides . Additionally, this compound can interact with various proteins and lipids within the cell membrane, influencing membrane fluidity and permeability . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to induce glycosaminoglycan (GAG) chain synthesis, which plays a role in cell proliferation, differentiation, and migration . Additionally, this compound can impact histone acetylation, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various cellular effects. This compound can bind to enzymes such as β-xylosidases, inhibiting or activating their activity . Furthermore, this compound can interact with cell membrane components, altering membrane properties and influencing signal transduction pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound remains stable under specific conditions, maintaining its activity and interactions with biomolecules . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound can enhance cellular functions and promote beneficial biochemical interactions . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, this compound can be metabolized by β-xylosidases, leading to the production of xylose and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . For instance, this compound can be transported across cell membranes by glucose transporters, allowing it to reach intracellular targets and exert its effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and biomedical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate membrane properties and signaling pathways . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Hexadecyl-D-xylopyranoside can be achieved through the glycosylation of hexadecanol with xylopyranosyl chloride.", "Starting Materials": [ "Hexadecanol", "Xylopyranosyl chloride", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "Dissolve hexadecanol in anhydrous dichloromethane", "Add anhydrous pyridine to the solution and stir for 10 minutes", "Add xylopyranosyl chloride to the solution dropwise and stir for 24 hours at room temperature", "Quench the reaction by adding water and extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent", "Purify the product by column chromatography" ] } | |
CAS No. |
115211-19-3 |
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
InChI Key |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


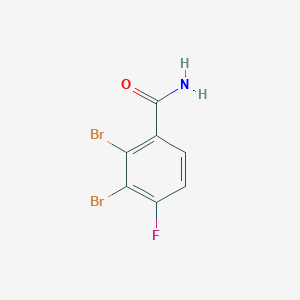
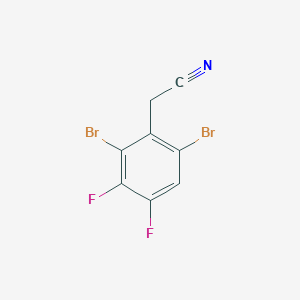
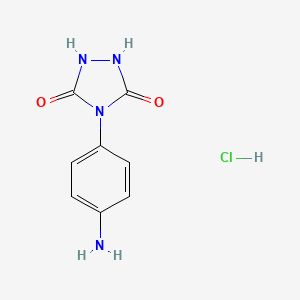

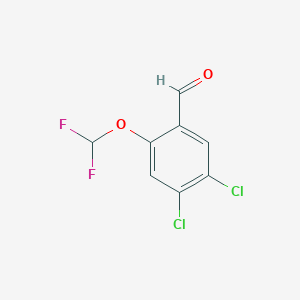

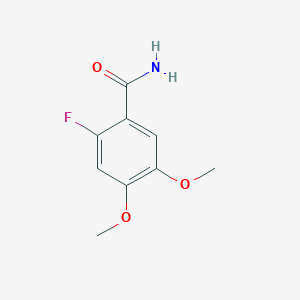
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

